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Compound Name: Methyl 10-methyloctadecanoate

Cat. No.: B153602 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Methyl 10-
methyloctadecanoate and its biologically active form, 10-methyloctadecanoic acid, commonly

known as Tuberculostearic Acid (TBSA). TBSA is a saturated, methyl-branched fatty acid that is

a significant and characteristic component of lipids in bacteria belonging to the order

Actinomycetales, including the genus Mycobacterium[1]. First isolated from Mycobacterium

tuberculosis in 1927, it has since become a crucial diagnostic marker for tuberculosis[1][2][3].

This guide elucidates its biosynthesis, its fundamental role in mycobacterial physiology,

particularly in membrane organization, and the experimental methodologies used for its study.

Biosynthesis of Tuberculostearic Acid (TBSA)
Tuberculostearic acid (19:0Me10) is synthesized from oleic acid (18:1Δ9), a common

unsaturated fatty acid[4][5]. The conversion is a two-step process catalyzed by a pair of

enzymes, often encoded by genes within a conserved operon[5][6][7].

Methylation: The first step involves the transfer of a methyl group from S-adenosyl-L-

methionine (SAM) to the double bond of an oleic acid substrate, forming a 10-methylene

octadecanoic acid intermediate[5][6]. This reaction is catalyzed by a SAM-dependent

methyltransferase. This enzyme has been identified as Cfa in M. smegmatis and BfaB in M.

avium subspecies paratuberculosis[2][4][6].
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Reduction: The second step is the reduction of the exocyclic methylene group of the

intermediate to a methyl group, yielding the final product, 10-methyloctadecanoic acid[5].

This reaction requires a reducing agent, typically NADPH, and is catalyzed by a flavin

adenine dinucleotide (FAD)-binding oxidoreductase, identified as BfaA[5][6][8].

The heterologous expression of both the methyltransferase (bfaB) and the oxidoreductase

(bfaA) is necessary and sufficient for TBSA production in Escherichia coli[6].
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Caption: Biosynthetic pathway of Tuberculostearic Acid (TBSA) from oleic acid.

Biological Role in Mycobacterial Physiology
TBSA is not merely a structural component but an active controller of membrane architecture

and cellular homeostasis. It is found esterified in major membrane phospholipids, including

phosphatidylinositols (PI), phosphatidylethanolamines (PE), and phosphatidylinositol

mannosides (PIMs)[4][7][9].
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Control of Membrane Compartmentalization
Recent studies have revealed that TBSA's primary role is to control the lateral

compartmentalization of the mycobacterial plasma membrane[2][4]. Mycobacteria possess a

discrete region within their plasma membrane known as the intracellular membrane domain

(IMD). The IMD is distinct from the plasma membrane associated with the cell wall (PM-CW)

and functions as a biosynthetic hub, enriched with enzymes essential for growth and

homeostasis[4][7].

In actively growing, rod-shaped mycobacteria, the IMD is localized at the subpolar regions,

which are the sites of cell elongation[4][7]. TBSA is critical for maintaining this specific

localization. In the absence of TBSA, such as in a cfa deletion mutant (Δcfa), the restoration of

the subpolar IMD is delayed after exposure to membrane-fluidizing agents like dibucaine[4][10].

This demonstrates that TBSA directly contributes to the lateral partitioning of the membrane,

ensuring that key biosynthetic processes are correctly localized.

Impact on Growth and Stress Resilience
The proper organization of the IMD is linked to efficient cell growth. Consequently, the

disruption of IMD localization in TBSA-deficient mutants leads to delayed outgrowth and

recovery after bacteriostatic stress[4][10]. While TBSA is not essential for viability in standard

laboratory conditions, it provides a significant advantage for recovery from membrane damage

and maintaining robust growth. This role is crucial for the pathogen's ability to adapt and

survive within the host, where it encounters various membrane-perturbing stresses[10].
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Caption: Logical flow from TBSA synthesis to its role in mycobacterial cell function.

Quantitative Data Summary
Quantitative lipidomic analyses have been instrumental in elucidating the impact of TBSA on

the overall lipid composition of mycobacteria. Furthermore, chemical inhibition studies have

provided tools to control its production.
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Table 1: Effect of cfa Gene Deletion on Fatty Acid Composition in M. smegmatis

Fatty Acid
Species

Wild-Type
Strain
(Relative
Abundance)

Δcfa Mutant
(Relative
Abundance)

Observation Reference

Oleic Acid

(C18:1)
Lower

Significantly

Higher

Accumulation of

the precursor

substrate.

[4][10]

Tuberculostearic

Acid (TBSA)
Abundant Absent

Complete loss of

the final product.
[4][10]

Table 2: Chemical Inhibition of TBSA Production

Organism Inhibitor
Effective
Concentration

Effect Reference

M. avium subsp.

paratuberculosis
Pivalic Acid 0.5 mg/mL

Inhibition of

TBSA production

and growth.

[6][8]

M. smegmatis Pivalic Acid > 0.5 mg/mL

Higher

concentration

needed for

inhibition.

[6][8]

Experimental Protocols & Workflows
The study of TBSA involves a combination of genetic, biochemical, and analytical techniques.

Protocol: Lipid Extraction and FAME Analysis by GC-MS
This protocol is used to quantify the fatty acid composition of mycobacterial cells.

Cell Culture and Harvest: Grow mycobacterial strains (e.g., wild-type and mutants) to mid-log

phase in an appropriate liquid medium (e.g., Middlebrook 7H9). Harvest cells by
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centrifugation and wash with phosphate-buffered saline.

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1, v/v)

and stir overnight to extract total lipids. Separate the phases by adding water, and collect the

lower organic phase containing the lipids[11].

Saponification: Dry the lipid extract under a stream of nitrogen. Add a strong base (e.g.,

NaOH in methanol) and heat to hydrolyze the ester linkages, releasing free fatty acids.

Methylation: Acidify the sample and extract the free fatty acids into an organic solvent. Add a

methylating agent (e.g., BF₃-methanol) and heat to convert the fatty acids into their more

volatile fatty acid methyl esters (FAMEs).

GC-MS Analysis: Extract the FAMEs and analyze the sample using Gas Chromatography-

Mass Spectrometry (GC-MS). Identify Methyl 10-methyloctadecanoate by its characteristic

retention time and mass spectrum. Quantify by comparing peak areas to an internal

standard.

Workflow: Genetic Screen to Identify TBSA Function
The role of TBSA in membrane compartmentalization was discovered through an unbiased

genetic screen.
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Workflow for Identifying Genes Controlling Membrane Compartmentalization
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Caption: Experimental workflow for the discovery of the cfa gene's function.
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Conclusion and Future Directions
Methyl 10-methyloctadecanoate, as the analytical derivative of Tuberculostearic Acid, is more

than a simple biomarker for mycobacteria. TBSA is a key physiological molecule that actively

controls the spatial organization of the plasma membrane, ensuring the proper localization of

biosynthetic hubs and enabling robust growth and resilience to stress[4][10]. Its unique

structure and genus-specific prevalence make its biosynthetic pathway an attractive target for

the development of new anti-mycobacterial agents. Future research may focus on further

elucidating how the physical properties imparted by TBSA translate into the stabilization of

membrane domains and exploring whether this lipid plays a more direct role in host-pathogen

interactions and virulence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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